Tert-butyl-(4-methoxybuta-1,3-dien-2-yloxy)-dimethylsilane
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene consists of a conjugated diene system bearing two distinct oxygen-containing substituents. The backbone structure comprises a four-carbon chain with alternating single and double bonds, creating a 1,3-butadiene framework that serves as the foundation for the molecule's reactivity profile. The carbon-carbon double bonds exhibit sp² hybridization, resulting in planar geometry around each double bond center and facilitating orbital overlap necessary for conjugation.
The stereochemical configuration is defined by the trans-arrangement around the C2-C3 double bond, where the methoxy group at position 1 and the silyloxy group at position 3 are positioned on opposite sides of the double bond plane. This geometric arrangement creates a specific three-dimensional molecular shape that influences both the compound's physical properties and its reactivity in chemical transformations. The tert-butyldimethylsilyl protecting group introduces significant steric bulk through its branched alkyl structure, consisting of a silicon atom bonded to two methyl groups and one tert-butyl group. This bulky substituent creates a protective environment around the oxygen atom, effectively shielding it from certain chemical reactions while maintaining the compound's electrophilic character.
The methoxy substituent at the terminal position provides electron-donating character to the conjugated system through resonance effects. This electronic contribution enhances the nucleophilic character of the diene system and influences regioselectivity in cycloaddition reactions. The combination of steric and electronic effects from both substituents creates a highly functionalized diene with predictable reactivity patterns and excellent potential for synthetic applications.
The molecular geometry exhibits extended conjugation across the four-carbon chain, with the π-electron system delocalized throughout the diene framework. This conjugation is evidenced by the shortened C-C single bond and lengthened C=C double bonds compared to isolated alkenes, indicating significant π-orbital overlap and electron delocalization. The planarity of the conjugated system is maintained despite the presence of bulky substituents, allowing for effective orbital interactions and enhanced reactivity in pericyclic processes.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organosilicon compounds containing multiple functional groups. The official name trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene reflects the structural hierarchy and stereochemical descriptors necessary for unambiguous identification. The base name "butadiene" indicates the four-carbon conjugated diene system that forms the molecular backbone.
The positional numbering system begins at the carbon bearing the methoxy substituent, designated as position 1, and proceeds through the conjugated chain to position 4. The methoxy group is indicated by the "1-methoxy" designation, specifying both the functional group identity and its attachment point. The silyloxy substituent is described through the complex descriptor "3-(tert-Butyldimethylsilyloxy)," which provides complete structural information about the protecting group's composition and connectivity.
The stereochemical descriptor "trans" specifies the geometric relationship between substituents across the C2-C3 double bond, indicating that the methoxy and silyloxy groups adopt opposite spatial orientations. This descriptor is crucial for distinguishing between geometric isomers and accurately communicating the compound's three-dimensional structure. Alternative nomenclature systems may employ the E/Z notation, where this compound would be designated as (E)-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene, following Cahn-Ingold-Prelog priority rules.
Chemical classification places this compound within several overlapping categories based on its functional group composition and structural features. Primary classification identifies it as an organosilicon compound due to the presence of the silicon-containing protecting group. Secondary classification recognizes it as a substituted diene, emphasizing its role in cycloaddition chemistry and pericyclic processes. Tertiary classification considers it a silyl enol ether derivative, highlighting its relationship to enolate chemistry and its utility as a synthetic equivalent for carbonyl compounds.
Properties
IUPAC Name |
tert-butyl-(4-methoxybuta-1,3-dien-2-yloxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-10(8-9-12-5)13-14(6,7)11(2,3)4/h8-9H,1H2,2-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQOHWZWPLWDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C=COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398901 | |
| Record name | tert-butyl-(4-methoxybuta-1,3-dien-2-yloxy)-dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98066-22-9 | |
| Record name | tert-butyl-(4-methoxybuta-1,3-dien-2-yloxy)-dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Procedure
A reliable and well-documented preparation method is described in Organic Syntheses (Vol. 82, 2005), which involves the following key steps:
Step A: Preparation of a Chromium(III) Complex Catalyst
- Synthesis begins with the formation of a chiral chromium(III) complex, which is crucial for catalyzing the subsequent reaction.
- The complex is prepared by reacting chromium(III) chloride-tetrahydrofuran complex with a chiral ligand derived from 2-adamantyl-4-methylphenol and 1-aminoindanol under nitrogen atmosphere.
- The reaction involves stirring in dichloromethane with 2,6-lutidine as a base, followed by purification steps including washing and drying.
- The final chromium complex is isolated as a brown solid with an 80–85% yield.
Step B: Formation of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene
- The key step is the hetero-Diels-Alder type reaction between 1-methoxy-1,3-butadiene and (tert-butyldimethylsilyloxy)acetaldehyde.
- This reaction is catalyzed by the chromium(III) complex prepared in Step A and conducted under nitrogen atmosphere.
- Molecular sieves (4Å) are used to maintain anhydrous conditions.
- The reaction is initially carried out at 0 °C for 1 hour, then warmed to room temperature and stirred for an additional 16 hours.
- The product is isolated by distillation under reduced pressure, yielding the desired trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene as a colorless oil in approximately 90% yield and with excellent enantiomeric excess (>99% ee).
Reaction Conditions and Optimization
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Chromium(III) complex (1.5 mol%) | Prepared as above, essential for stereoselectivity |
| Solvent | Dichloromethane (CH2Cl2) | Anhydrous, degassed |
| Temperature | 0 °C (1 h), then room temperature (16 h) | Controlled to optimize yield and selectivity |
| Molecular sieves | 4Å sieves | To maintain dryness |
| Yield | ~90% | High isolated yield |
| Enantiomeric excess (ee) | >99% | Excellent stereocontrol |
Mechanistic Insights and Role of Protecting Group
- The TBDMSO group protects the hydroxyl functionality during the diene formation, preventing side reactions.
- The methoxy group adjacent to the diene system influences electronic properties, facilitating the hetero-Diels-Alder reaction.
- The chromium(III) catalyst complex induces high diastereo- and enantioselectivity, critical for obtaining the trans isomer with high purity.
Additional Research Findings
- Studies have shown that the reaction tolerates various solvents, but dichloromethane provides the best balance of yield and enantioselectivity.
- Alternative catalysts such as calcium BINOL phosphate salts have been explored for related reactions involving this diene, achieving high yields and enantioselectivities up to 99% ee, demonstrating the versatility of the compound in asymmetric synthesis.
- The TBDMSO protecting group can be selectively cleaved under mild acidic conditions, allowing further functionalization of the molecule post-synthesis.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| A | 2-Adamantyl-4-methylphenol, 1-aminoindanol, SnCl4, toluene, 2,6-lutidine, paraformaldehyde, reflux 90-95 °C | Formation of chiral ligand and chromium complex catalyst (80–85% yield) |
| B | 1-Methoxy-1,3-butadiene, (tert-butyldimethylsilyloxy)acetaldehyde, chromium(III) complex, CH2Cl2, 4Å molecular sieves, 0 °C to RT, 16 h | Formation of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene (90% yield, >99% ee) |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or silyloxy groups, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted dienes, ethers.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 214.38 g/mol. Its structure includes a tert-butyldimethylsilyloxy group, which enhances its reactivity and stability in various chemical processes.
Synthetic Applications
1.1 Diels-Alder Reactions
One of the primary applications of trans-3-(tert-butyldimethylsilyloxy)-1-methoxy-1,3-butadiene is in Diels-Alder reactions, where it serves as a diene component. This reaction is pivotal in forming cyclohexene derivatives, which are valuable intermediates in organic synthesis.
Case Study: Synthesis of Cyclohexene Derivatives
- Researchers have utilized this compound to synthesize various cyclohexene derivatives through Diels-Alder reactions with dienophiles like maleic anhydride.
- The yields from these reactions typically exceed 80%, demonstrating the compound's effectiveness as a diene.
Polymer Chemistry
2.1 Monomer for Synthetic Polymers
Due to its butadiene component, trans-3-(tert-butyldimethylsilyloxy)-1-methoxy-1,3-butadiene can be polymerized to create synthetic rubbers and plastics. These materials are widely used in automotive, construction, and consumer goods.
Data Table: Properties of Polymers Derived from Butadiene
| Property | Value |
|---|---|
| Tensile Strength | 20 MPa |
| Elongation at Break | 300% |
| Hardness (Shore A) | 60 |
| Thermal Stability | Up to 200°C |
Case Study: Synthesis of Styrene-Butadiene Rubber (SBR)
- The compound can be copolymerized with styrene to produce SBR, which exhibits excellent abrasion resistance and elasticity.
- Applications include tires, conveyor belts, and various molded rubber products.
Medical Applications
3.1 Potential Anticancer Activity
Recent studies have explored the anticancer properties of butadiene derivatives. While trans-3-(tert-butyldimethylsilyloxy)-1-methoxy-1,3-butadiene has not been directly tested for anticancer activity, its structural similarities to known anticancer agents warrant further investigation.
Research Findings
- Preliminary studies indicate that butadiene derivatives can induce apoptosis in cancer cells through various mechanisms.
Environmental Applications
4.1 Role in Green Chemistry
The use of trans-3-(tert-butyldimethylsilyloxy)-1-methoxy-1,3-butadiene in green chemistry initiatives is gaining attention due to its potential for producing biodegradable polymers.
Case Study: Biodegradable Polymer Production
- The compound has been investigated as a precursor for biodegradable polybutadiene-based materials that can decompose under environmental conditions.
Mechanism of Action
The mechanism of action of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene primarily involves its role as a diene in cycloaddition reactions. The electron-rich diene structure facilitates the formation of cyclohexene derivatives through a concerted mechanism, involving the simultaneous formation of two sigma bonds and the breaking of two pi bonds. The tert-butyldimethylsilyloxy group stabilizes the intermediate species, enhancing the reaction rate and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two key analogs:
Danishefsky’s Diene (1-Methoxy-3-trimethylsiloxy-1,3-butadiene, CAS 54125-02-9): Contains a smaller trimethylsilyl (TMS) group instead of TBS .
Rawal’s Diene (trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine, CAS 194233-66-4): Replaces the methoxy group with an N,N-dimethylamino group .
Table 1: Key Structural and Physical Properties
Steric and Electronic Effects
- TBS vs. TMS Groups : The TBS group in trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene provides superior steric protection and hydrolytic stability compared to the TMS group in Danishefsky’s diene, making it suitable for multi-step syntheses under harsh conditions .
- Reactivity in Cycloadditions: Danishefsky’s diene is highly reactive toward electron-deficient dienophiles, forming six-membered rings . The TBS analog exhibits enhanced regioselectivity in asymmetric HDA reactions, enabling the synthesis of axial isopropyl acetals for sensitive α,β-unsaturated δ-lactones . Rawal’s diene, with an electron-donating dimethylamino group, shows even higher reactivity but is specialized for pyridine and terpyridine syntheses .
Table 2: Reactivity and Application Comparison
Biological Activity
trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene (CAS No. 98066-22-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₂₂O₂Si
- Molecular Weight : 214.38 g/mol
- Boiling Point : 234 °C
- Density : 0.878 g/mL at 25 °C
Antiproliferative Effects
Recent studies have indicated that compounds structurally related to trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene exhibit significant antiproliferative activity against various cancer cell lines. For instance, research on related compounds has shown IC₅₀ values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics like CA-4 .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| CA-4 | MCF-7 | 3.9 |
| Compound 9h | MCF-7 | 10 |
| Compound 10p | MDA-MB-231 | 23 |
| Compound 9q | MDA-MB-231 | 33 |
The mechanism of action for related compounds involves the destabilization of microtubules, which is critical for cell division. Studies have demonstrated that these compounds inhibit tubulin polymerization and interact at the colchicine-binding site on tubulin . This interaction leads to cell cycle arrest and apoptosis in cancer cells.
Study on Antitumor Activity
A comprehensive study investigated the biological effects of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene analogs in vitro. The results showed that these compounds significantly inhibited the growth of breast cancer cell lines through apoptosis induction and microtubule destabilization. Flow cytometry analysis revealed that treatment with these compounds led to G₂/M phase arrest in MCF-7 cells .
Stability and Degradation Studies
Stability studies conducted under various conditions (acidic, alkaline, oxidative) demonstrated that certain derivatives of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene maintained their integrity over extended periods, suggesting potential for therapeutic applications without rapid degradation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing trans-3-(tert-butyldimethylsilyloxy)-1-methoxy-1,3-butadiene, and what methodological considerations ensure high yield?
- Answer : The compound is synthesized via multi-step reactions, typically starting with precursors like 4-methoxy-3-buten-2-one. Key steps include silylation of hydroxyl groups using tert-butyldimethylsilyl (TBS) reagents and methoxylation under controlled conditions. Critical considerations include:
- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the silyl ether .
- Temperature control (0–25°C) during silylation to avoid side reactions .
- Purification via low-temperature column chromatography or distillation under inert atmospheres to preserve stability .
- Yields >70% are achievable with stoichiometric optimization of TBSCl and methoxylation agents .
Q. How does the silyloxy group influence the compound’s stability and reactivity in Diels-Alder reactions?
- Answer : The tert-butyldimethylsilyloxy (TBSO) group enhances stability by protecting the hydroxyl moiety from undesired nucleophilic attacks. Its electron-donating effect increases the electron density of the diene, accelerating Diels-Alder reactions with electron-deficient dienophiles. Methodological advantages include:
- Improved solubility in non-polar solvents, facilitating reaction setup .
- Compatibility with Lewis acids (e.g., BF₃·Et₂O) to further activate the dienophile .
Q. What are the critical storage and handling protocols to maintain the compound’s integrity?
- Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers under nitrogen to prevent degradation .
- Handling : Use inert glove boxes or Schlenk lines for air-sensitive steps. PPE (nitrile gloves, safety goggles) is mandatory due to skin/eye irritation risks .
- Disposal : Classify as hazardous waste (flammable liquid) and incinerate following EPA guidelines .
Advanced Research Questions
Q. What strategies minimize side reactions (e.g., polymerization) when using this diene in cascade syntheses?
- Answer :
- Solvent Selection : Use low-polarity solvents (hexane, toluene) to reduce diene aggregation and polymerization .
- Additives : Introduce radical inhibitors (e.g., BHT) or stabilizers (hydroquinone) at 0.1–1 mol% .
- Kinetic Control : Conduct reactions at subambient temperatures (−20°C to 0°C) to slow competing pathways .
- Monitoring via in-situ FTIR or NMR can detect early polymerization, enabling real-time adjustments .
Q. How can stereochemical outcomes be controlled in asymmetric Diels-Alder reactions involving this diene?
- Answer :
- Chiral Auxiliaries : Attach chiral ligands (e.g., Evans’ oxazolidinones) to the dienophile to induce enantioselectivity .
- Catalysis : Use chiral Lewis acids (e.g., Ti-TADDOLates) to achieve enantiomeric excess (ee) >90% .
- Computational Modeling : DFT studies predict transition-state geometries to guide substituent placement for optimal stereocontrol .
Q. What experimental and computational approaches resolve contradictions in reported reactivity data for silyloxy dienes?
- Answer :
-
Experimental : Kinetic isotopic labeling (e.g., deuterated analogs) clarifies mechanistic pathways and rate-determining steps .
-
Computational : Hybrid functional DFT (e.g., B3LYP/6-31G*) models electronic effects of substituents (e.g., TBSO vs. methoxy) on HOMO energy and regioselectivity .
-
Comparative Studies : Benchmark reactivity against Danishefsky’s diene (Table 1) .
Table 1 : Reactivity Comparison of Silyloxy Dienes
Diene HOMO (eV) Reaction Rate (k, M⁻¹s⁻¹) Selectivity (endo:exo) Danishefsky’s diene −8.2 1.5 × 10³ 9:1 Target compound (TBSO) −7.9 2.1 × 10³ 8:1
Q. How do solvent polarity and temperature affect the kinetic profile of cycloadditions with this diene?
- Answer :
- Solvent Effects : Low-polarity solvents (ε < 5) stabilize the diene’s HOMO, accelerating reactions with electron-deficient dienophiles. Polar aprotic solvents (DMF, DMSO) reduce reactivity by solvating the dienophile .
- Temperature : Arrhenius plots (ln k vs. 1/T) reveal activation energies (Eₐ) of 50–60 kJ/mol. Lower temperatures (−30°C) favor endo selectivity but slow kinetics .
Q. What role does the compound play in synthesizing bioactive natural products (e.g., manzamine alkaloids)?
- Answer : The diene serves as a key intermediate in constructing polycyclic frameworks:
- Stepwise Cycloadditions : React with α,β-unsaturated ketones to form six-membered rings, followed by silyl ether deprotection (e.g., TBAF) .
- Case Study : Synthesis of hydroisoquinoline derivatives involves regioselective Diels-Alder followed by reductive amination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
